An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride (CAS: 112811-66-2)
An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride (CAS: 112811-66-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its trifluorinated and methoxylated phenyl ring structure imparts unique electronic properties, making it a valuable building block for introducing these moieties into larger molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the biological relevance of compounds derived from it, with a focus on its role in the development of fluoroquinolone antibiotics.
Chemical and Physical Properties
This section summarizes the key quantitative data for 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
| Property | Value |
| CAS Number | 112811-66-2 |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.472 g/mL at 25 °C |
| Boiling Point | 108-112 °C at 20 mmHg |
| Refractive Index | n20/D 1.503 |
| Flash Point | 126 °C |
| Solubility | Reacts with water and other protic solvents. Soluble in many organic solvents. |
Synthesis and Experimental Protocols
The industrial synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride typically starts from tetrachlorophthalic anhydride. The overall synthetic pathway involves several steps, including imidization, fluorination, hydrolysis, decarboxylation, methylation, and finally, chlorination.
General Synthetic Pathway
While specific industrial protocols are proprietary, a general representation of the synthesis is outlined below. The key precursor is 2,4,5-Trifluoro-3-methoxybenzoic acid, which is then converted to the acyl chloride.
Caption: General industrial synthesis pathway for 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
Laboratory Scale Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride from its Carboxylic Acid Precursor (Illustrative Protocol)
Materials:
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2,4,5-Trifluoro-3-methoxybenzoic acid
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Thionyl chloride (SOCl₂)
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A catalytic amount of N,N-dimethylformamide (DMF)
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Anhydrous toluene or another suitable inert solvent
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Standard laboratory glassware for reactions under anhydrous conditions
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Rotary evaporator
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4,5-Trifluoro-3-methoxybenzoic acid.
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Add anhydrous toluene to dissolve the starting material.
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To this solution, add a catalytic amount of DMF (e.g., 1-2 drops).
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Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gas.
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After the addition is complete, heat the reaction mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
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The resulting crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be purified by vacuum distillation to obtain the final product.
Note: This is a general procedure and requires optimization. All manipulations should be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the generated byproducts.
Applications in Drug Development
The primary application of 2,4,5-Trifluoro-3-methoxybenzoyl chloride is as a key building block in the synthesis of fluoroquinolone antibiotics, such as Moxifloxacin.[1] It is also used in the preparation of other pharmaceuticals and agrochemicals.[2]
Role in the Synthesis of Moxifloxacin
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. The synthesis of Moxifloxacin involves the reaction of 2,4,5-Trifluoro-3-methoxybenzoyl chloride with other reagents to construct the core quinolone structure.
